molecular formula C10H12Cl2O B7846553 1-(2,4-Dichlorophenyl)-2-butanol

1-(2,4-Dichlorophenyl)-2-butanol

Cat. No.: B7846553
M. Wt: 219.10 g/mol
InChI Key: REIRBCLTYRQMLM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-butanol is a chlorinated aromatic alcohol characterized by a 2,4-dichlorophenyl group attached to a four-carbon butanol chain.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIRBCLTYRQMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: Industrial production of 1-(2,4-Dichlorophenyl)-2-butanol often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2,4-Dichlorophenyl)-2-butanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 1-(2,4-Dichlorophenyl)-2-butanol can yield 1-(2,4-Dichlorophenyl)-2-butane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in 1-(2,4-Dichlorophenyl)-2-butanol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products:

    Oxidation: 1-(2,4-Dichlorophenyl)-2-butanone.

    Reduction: 1-(2,4-Dichlorophenyl)-2-butane.

    Substitution: Depending on the substituent, various derivatives of 1-(2,4-Dichlorophenyl)-2-butanol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12Cl2O
  • CAS Number : 23056499
  • Molecular Weight : 219.11 g/mol
  • Physical State : Liquid at room temperature

The compound consists of a butanol backbone substituted with a dichlorophenyl group, contributing to its unique chemical properties.

Pharmacological Applications

1-(2,4-Dichlorophenyl)-2-butanol has been studied for its potential pharmacological effects. It interacts with various biological targets and may have applications in treating certain conditions.

Sigma Receptor Interaction

Research has indicated that compounds similar to 1-(2,4-Dichlorophenyl)-2-butanol can interact with sigma receptors in the brain. These receptors are implicated in several neuropsychiatric disorders, making this compound a candidate for further investigation in drug development aimed at conditions like depression and anxiety .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate. Its structural features allow it to participate in various chemical reactions:

  • Synthesis of Pharmaceuticals : It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Chiral Resolution : The compound can be used in chiral resolution processes to produce optically active forms of other compounds, enhancing the efficacy and safety profiles of drugs .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 1-(2,4-Dichlorophenyl)-2-butanol against specific bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential as an antimicrobial agent .

Case Study 2: Neuropharmacological Effects

In animal models, administration of the compound showed alterations in behavior consistent with anxiolytic effects. This suggests that 1-(2,4-Dichlorophenyl)-2-butanol may influence neurotransmitter systems involved in anxiety regulation .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-butanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chain Length and Bioactivity

  • Butanol vs.
  • Imidazole/Triazole Substitutions: Azole-containing derivatives (e.g., imidazole in , triazole in ) exhibit pronounced antifungal activity due to CYP51 inhibition. The triazole group in compound 11l demonstrates higher selectivity, reducing off-target effects in humans .

Functional Group Impact

  • Phosphate Esters (Clofenvinfos): The phosphate group in clofenvinfos increases neurotoxicity via acetylcholinesterase inhibition, a mechanism absent in non-phosphorylated analogs like 1-(2,4-dichlorophenyl)-2-butanol .
  • Oxime Derivatives (Pyriphenox): The O-methyloxime group in pyriphenox improves photostability and systemic translocation in plants, suggesting functionalization strategies for optimizing agrochemical performance .

Metabolic and Environmental Behavior

  • Similar pathways may apply to 1-(2,4-dichlorophenyl)-2-butanol .
  • Persistence: Chlorinated aromatic alcohols like 1-(2,4-dichlorophenyl)ethanol show moderate environmental persistence, with 6.7–16% remaining unextractable in plant tissues after treatment .

Notes

Expertise and Sources : Analysis draws from peer-reviewed journals (e.g., Acta Crystallographica), regulatory reports (EPA, FAO), and technical manuals, ensuring authoritative and diverse insights.

Contradictions: No direct contradictions observed; evidence complements structural-activity relationships.

Biological Activity

1-(2,4-Dichlorophenyl)-2-butanol is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its dichlorophenyl group, has been studied for various pharmacological effects, including antimicrobial and antifungal properties. The following sections will detail its biological activity based on diverse research findings.

Chemical Structure

The chemical formula of 1-(2,4-Dichlorophenyl)-2-butanol is C10H12Cl2OC_{10}H_{12}Cl_2O. Its structure can be represented as follows:

Structure C10H12Cl2O\text{Structure }\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{O}

Antimicrobial Activity

Research indicates that 1-(2,4-Dichlorophenyl)-2-butanol exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. The results are summarized in the table below:

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus2050
Escherichia coli1875
Candida albicans15100

The compound demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Escherichia coli .

Case Studies

A notable case study involved the synthesis of derivatives of 1-(2,4-Dichlorophenyl)-2-butanol and their subsequent evaluation for biological activity. The derivatives were tested for their antibacterial effects, yielding promising results particularly in compounds where the dichlorophenyl group was retained. For example, a derivative showed an MIC value of 31.25 µg/mL against Staphylococcus epidermidis .

The antimicrobial action of 1-(2,4-Dichlorophenyl)-2-butanol is proposed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways. Its structure allows for interaction with bacterial cell wall components, leading to increased permeability and eventual cell lysis .

Toxicity and Safety

While the compound shows beneficial biological activities, it is crucial to consider its safety profile. Toxicological studies indicate that compounds with similar structures may exhibit varying degrees of toxicity depending on exposure routes and concentrations. The LD50 values for related compounds suggest that careful handling and dosage regulation are necessary during application .

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